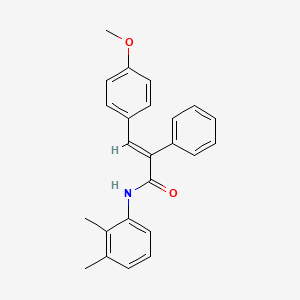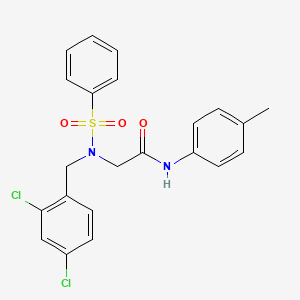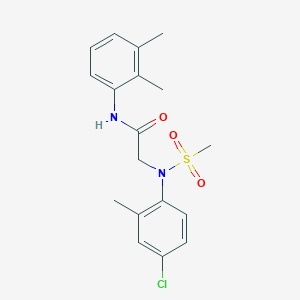![molecular formula C18H18BrClN2O B3544314 3-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B3544314.png)
3-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide
Descripción general
Descripción
3-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position of the benzamide ring and a piperidinyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Chlorination: The phenyl ring is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
Piperidinylation: The chlorinated intermediate is then reacted with piperidine in the presence of a base such as triethylamine to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Compounds with lower oxidation states, such as alcohols or amines.
Aplicaciones Científicas De Investigación
3-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving receptor-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
3-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide is unique due to the presence of the piperidinyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This structural feature may confer distinct pharmacological or material properties compared to its analogs.
Propiedades
IUPAC Name |
3-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O/c19-14-6-4-5-13(11-14)18(23)21-15-7-8-17(16(20)12-15)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVMJIFLADRZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544231.png)
![N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3544239.png)
![N-{3-[(diphenylacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B3544242.png)
![5-chloro-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3544243.png)
![4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3544249.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3544251.png)
![N-isopropyl-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B3544262.png)
![N-(2-methoxy-5-nitrophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B3544274.png)

![(2E)-3-(furan-2-yl)-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B3544299.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3544300.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3544331.png)

